1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL 1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17492089
InChI: InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3
SMILES:
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17492089

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL -

Specification

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name 1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3
Standard InChI Key RBPSTBRJXKDLFL-UHFFFAOYSA-N
Canonical SMILES CC(C(C1=C(C=C(C=C1)Cl)OC)N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central propan-2-ol moiety with an amino group (-NH2_2) at the first carbon and a 4-chloro-2-methoxyphenyl group at the adjacent carbon. The aromatic ring features a chlorine atom at the para position and a methoxy group (-OCH3_3) at the ortho position, creating distinct electronic effects. The chiral center at the propan-2-ol backbone results in enantiomeric forms, such as (1S,2R) and (1R,2S) configurations, which influence its biological activity.

Table 1: Key Structural and Physical Data

PropertyValue/Description
Molecular FormulaC10H14ClNO2\text{C}_{10}\text{H}_{14}\text{ClNO}_2
Molecular Weight215.67 g/mol
IUPAC Name1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol
SMILES NotationCC(C(C1=C(C=C(C=C1)Cl)OC)N)O
InChI KeyRBPSTBRJXKDLFL-UHFFFAOYSA-N
ChiralityRacemic mixture; enantiomers include (1S,2R) and (1R,2S)

Electronic and Steric Effects

The chlorine atom’s electron-withdrawing nature and the methoxy group’s electron-donating properties create a polarized aromatic system, enhancing reactivity in electrophilic substitutions. The hydroxyl and amino groups facilitate hydrogen bonding, improving solubility in polar solvents like water and ethanol.

Synthesis and Optimization Strategies

Synthetic Routes

Synthesis typically involves multi-step reactions starting with substituted benzaldehyde derivatives. A common pathway includes:

  • Friedel-Crafts Alkylation: Introducing the propanol backbone to 4-chloro-2-methoxybenzaldehyde.

  • Reductive Amination: Converting the intermediate ketone to an amine using ammonia and reducing agents like sodium borohydride.

  • Chiral Resolution: Separating enantiomers via chiral chromatography or asymmetric synthesis.

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Scalability
Reductive Amination65–75>95Moderate
Continuous Flow Reactors80–85>98High
Enzymatic Catalysis70–78>97Low (experimental)

Continuous flow reactors are increasingly favored for their ability to enhance yield and reduce by-products.

TargetIC50_{50} (µM)Assay Type
MAO-A12.3 ± 1.2Enzymatic Inhibition
Staphylococcus aureus8.5 ± 0.9Minimum Inhibitory Concentration
Dopamine D2 Receptor18.7 ± 2.1Radioligand Binding

Research Advancements and Future Directions

Recent Studies

  • Structure-Activity Relationships (SAR): Modifying the methoxy group to ethoxy enhances blood-brain barrier permeability.

  • Enantiomer-Specific Effects: The (1S,2R) enantiomer shows 3-fold higher MAO-A inhibition than the racemic mixture.

Challenges and Opportunities

  • Stereoselective Synthesis: Developing cost-effective methods for large-scale enantiomer production.

  • Toxicology Profiles: Long-term toxicity studies are needed to advance clinical trials.

Comparative Analysis with Structural Analogues

Table 4: Key Differences Among Analogues

CompoundSubstituentsMAO-A IC50_{50} (µM)Solubility (mg/mL)
1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL4-Cl, 2-OCH3_312.315.2
1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL5-Cl, 2-OCH3_324.19.8
1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL2-Cl, 4-OCH3_334.57.3

The 4-chloro-2-methoxy configuration optimizes enzyme inhibition and solubility.

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